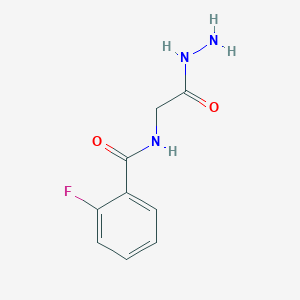
(2-(Benzyloxy)ethyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its structure, which includes a benzyloxy group attached to an ethyl chain, further connected to a trimethylammonium chloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)ethyl)trimethylammonium chloride typically involves the reaction of benzyl chloride with 2-(trimethylammonium)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(trimethylammonium)ethanol is replaced by the benzyloxy group from benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, facilitating efficient conversion and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Benzyloxy)ethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-(Benzyloxy)ethyl)trimethylammonium chloride finds applications in various scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)ethyl)trimethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. Additionally, it can interact with proteins, altering their structure and function, which contributes to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Known for its use in polymer synthesis and as an antimicrobial agent.
Benzyltrimethylammonium chloride: Commonly used as a phase transfer catalyst and in organic synthesis.
Uniqueness
(2-(Benzyloxy)ethyl)trimethylammonium chloride stands out due to its unique benzyloxy group, which imparts distinct chemical reactivity and potential for forming stable complexes with various substrates. This makes it particularly valuable in applications requiring specific interactions with organic molecules.
Propiedades
Número CAS |
654651-76-0 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
trimethyl(2-phenylmethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C12H20NO.ClH/c1-13(2,3)9-10-14-11-12-7-5-4-6-8-12;/h4-8H,9-11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QXZCJJDDXSVNFP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOCC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
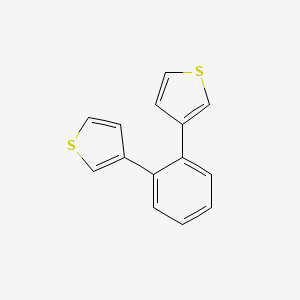
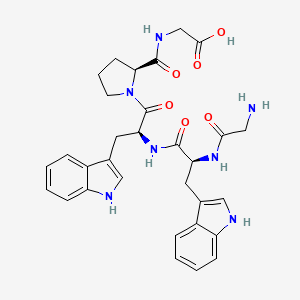

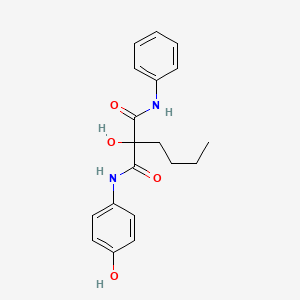
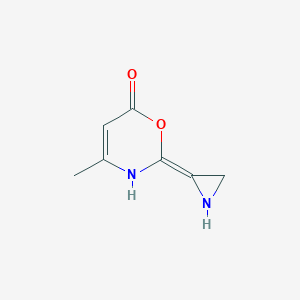
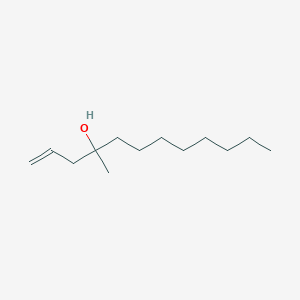

![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

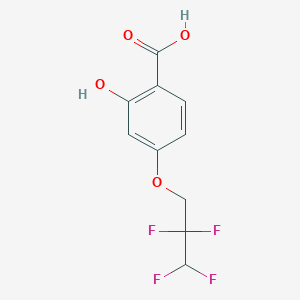
![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)
